molecular formula C25H29N3O5 B11129717 3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-[(4-propoxyphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-[(4-propoxyphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11129717
M. Wt: 451.5 g/mol
InChI Key: ODXXSGSRQYTCIG-LNVKXUELSA-N
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Description

3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-(4-PROPOXYBENZOYL)-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinone core, substituted with morpholine, propoxybenzoyl, and pyridinyl groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-(4-PROPOXYBENZOYL)-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinone core, followed by the introduction of the morpholine, propoxybenzoyl, and pyridinyl substituents through various coupling reactions. Common reagents used in these reactions include base catalysts, organic solvents, and protective groups to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-(4-PROPOXYBENZOYL)-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-(4-PROPOXYBENZOYL)-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-(4-PROPOXYBENZOYL)-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-(4-PROPOXYBENZOYL)-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C25H29N3O5

Molecular Weight

451.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-propoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C25H29N3O5/c1-2-15-33-20-5-3-19(4-6-20)23(29)21-22(18-7-9-26-10-8-18)28(25(31)24(21)30)12-11-27-13-16-32-17-14-27/h3-10,22,29H,2,11-17H2,1H3/b23-21-

InChI Key

ODXXSGSRQYTCIG-LNVKXUELSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=NC=C4)/O

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=NC=C4)O

Origin of Product

United States

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